Cas no 931581-76-9 ((3S)-3-benzylpyrrolidine)

(3S)-3-Benzylpyrrolidine is a chiral pyrrolidine derivative characterized by a benzyl substituent at the 3-position of the pyrrolidine ring. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The compound’s rigid pyrrolidine scaffold and aromatic benzyl group enhance its utility as a building block for ligands, catalysts, and bioactive molecules. It is particularly useful in the preparation of enantioselective catalysts and as a precursor for drug discovery, where chirality plays a critical role in biological activity. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes.
(3S)-3-benzylpyrrolidine structure
(3S)-3-benzylpyrrolidine structure
商品名:(3S)-3-benzylpyrrolidine
CAS番号:931581-76-9
MF:C10H13NO
メガワット:163.21632
MDL:MFCD23725578
CID:796672
PubChem ID:26191929

(3S)-3-benzylpyrrolidine 化学的及び物理的性質

名前と識別子

    • Pyrrolidine,3-phenoxy-, (3S)-
    • 3-phenoxypyrrolidine
    • 3‐PHENOXYPYRROLIDINE
    • (3S)-3-benzylpyrrolidine
    • SCHEMBL226349
    • AKOS005263783
    • EN300-77733
    • BS-13707
    • SB11615
    • FT-0698020
    • 931581-76-9
    • A854038
    • DTXSID801315278
    • 3-phenoxypyrrolidine, AldrichCPR
    • Pyrrolidine,3-phenoxy-,(3S)-
    • Z975916118
    • MFCD08688473
    • 21767-14-6
    • 3-phenoxy-pyrrolidine
    • SKHPQIQATRHESG-UHFFFAOYSA-N
    • MDL: MFCD23725578
    • インチ: InChI=1S/C10H13NO/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-5,10-11H,6-8H2
    • InChIKey: SKHPQIQATRHESG-UHFFFAOYSA-N
    • ほほえんだ: C1CNCC1OC2=CC=CC=C2

計算された属性

  • せいみつぶんしりょう: 163.099714038g/mol
  • どういたいしつりょう: 163.099714038g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 132
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

(3S)-3-benzylpyrrolidine セキュリティ情報

  • 危険カテゴリコード: 22-36
  • セキュリティの説明: 26
  • 危険物標識: Xn

(3S)-3-benzylpyrrolidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-258438-0.25g
(3S)-3-phenoxypyrrolidine
931581-76-9 95%
0.25g
$145.0 2024-06-18
Enamine
EN300-258438-10.0g
(3S)-3-phenoxypyrrolidine
931581-76-9 95%
10.0g
$1677.0 2024-06-18
Chemenu
CM328717-1g
3-phenoxypyrrolidine
931581-76-9 95%+
1g
$199 2021-06-09
Enamine
EN300-258438-5.0g
(3S)-3-phenoxypyrrolidine
931581-76-9 95%
5.0g
$907.0 2024-06-18
Enamine
EN300-258438-0.1g
(3S)-3-phenoxypyrrolidine
931581-76-9 95%
0.1g
$101.0 2024-06-18
Enamine
EN300-258438-2.5g
(3S)-3-phenoxypyrrolidine
931581-76-9 95%
2.5g
$523.0 2024-06-18
1PlusChem
1P00J7JO-500mg
Pyrrolidine,3-phenoxy-, (3S)-
931581-76-9
500mg
$385.00 2025-03-16
A2B Chem LLC
AI95444-50mg
(S)-3-Phenoxypyrrolidine
931581-76-9 95%
50mg
$107.00 2024-07-18
A2B Chem LLC
AI95444-250mg
(S)-3-Phenoxypyrrolidine
931581-76-9 95%
250mg
$188.00 2024-07-18
Enamine
EN300-258438-1.0g
(3S)-3-phenoxypyrrolidine
931581-76-9 95%
1.0g
$292.0 2024-06-18

(3S)-3-benzylpyrrolidine 関連文献

(3S)-3-benzylpyrrolidineに関する追加情報

Introduction to (3S)-3-benzylpyrrolidine (CAS No. 931581-76-9)

The compound (3S)-3-benzylpyrrolidine (CAS No. 931581-76-9) is a chiral bicyclic amine that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its unique structural features, which include a pyrrolidine ring substituted with a benzyl group at the 3-position, and its stereochemistry, which is defined by the (S) configuration at the chiral center. The molecule's structure lends itself to a wide range of applications, from drug discovery to advanced materials development.

Recent studies have highlighted the potential of (3S)-3-benzylpyrrolidine as a building block in asymmetric synthesis. Researchers have demonstrated that this compound can serve as a versatile precursor for the construction of complex natural products and bioactive molecules. For instance, its use in the synthesis of alkaloids and peptide mimetics has shown promising results, underscoring its utility in medicinal chemistry.

One of the most exciting developments involving (3S)-3-benzylpyrrolidine is its application in the field of catalysis. Scientists have reported that this compound can act as a chiral ligand in transition metal-catalyzed reactions, enabling the enantioselective synthesis of various organic compounds. This advancement has significant implications for the pharmaceutical industry, where the production of enantiomerically pure compounds is crucial.

In addition to its role in synthesis, (3S)-3-benzylpyrrolidine has also been explored for its potential in materials science. Its ability to form stable complexes with metal ions has led to investigations into its use in coordination polymers and metal-organic frameworks (MOFs). These materials hold promise for applications in gas storage, catalysis, and sensing technologies.

The physical and chemical properties of (3S)-3-benzylpyrrolidine are well-documented. It is a stable compound under normal conditions, with a melting point of approximately 120°C and a boiling point around 280°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory-scale reactions. The compound's spectroscopic data, including NMR and IR spectra, have been extensively characterized, facilitating its identification and purification.

From an analytical standpoint, (3S)-3-benzylpyrrolidine can be synthesized via several methods. One common approach involves the alkylation of pyrrolidine with benzyl bromide under basic conditions, followed by resolution of the resulting racemic mixture using chiral resolving agents or enzymatic methods. This process ensures the high enantiomeric purity required for many applications.

Looking ahead, the continued exploration of (3S)-3-benzylpyrrolidine is expected to yield further insights into its potential uses. Ongoing research focuses on optimizing its synthesis pathways, enhancing its stability under harsh reaction conditions, and exploring novel applications in areas such as biocatalysis and green chemistry.

In conclusion, (3S)-3-benzylpyrrolidine (CAS No. 931581-76-9) stands out as a valuable compound with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in its synthesis and utilization, positions it as an important tool for researchers aiming to develop innovative solutions in chemistry and related fields.

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